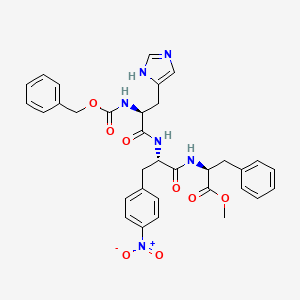![molecular formula C10H9Cl B579520 [(1E,3E)-4-Chloro-1,3-butadienyl]benzene CAS No. 18684-87-2](/img/structure/B579520.png)
[(1E,3E)-4-Chloro-1,3-butadienyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[(1E,3E)-4-Chloro-1,3-butadienyl]benzene” is a chemical compound with the molecular formula C10H9Cl . It is related to other compounds such as (E,E)-1,4-Diphenyl-1,3-butadiene and [(1E,3E)-4-Bromo-1,3-butadien-1-yl]benzene .
Synthesis Analysis
The synthesis of related compounds, such as (1E,3E)-1,4-diarylbuta-1,3-dienes, has been achieved via an intermolecular Heck reaction of olefins and β-bromostyrenes promoted by μ-OMs palladium–dimer complex . This method has been successful in producing 1,4-conjugated dienes with good yield (up to 82%) .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed based on its molecular formula, C10H9Cl . It is likely to have a structure similar to its related compounds, such as (E,E)-1,4-Diphenyl-1,3-butadiene .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its molecular formula, C10H9Cl . It is likely to have properties similar to its related compounds, such as (E,E)-1,4-Diphenyl-1,3-butadiene .Aplicaciones Científicas De Investigación
Stereochemistry in Friedel-Crafts Reactions : The Friedel-Crafts alkylation of benzene with related compounds, like 2-methyloxetane, demonstrates the complex stereochemical courses in such reactions. These findings are significant for understanding the mechanisms of similar reactions involving [(1E,3E)-4-Chloro-1,3-butadienyl]benzene (Segi et al., 1982).
Ligand Synthesis for Organotransition Metal Compounds : Compounds structurally related to this compound are synthesized for use as ligands in organotransition metal compounds. This has implications in catalysis and materials science (Kong & Ahn, 1997).
Formation of Iodobenzene Derivatives : The iodine-induced intramolecular cyclization of related compounds leads to the formation of iodobenzene derivatives, showcasing a method for synthesizing complex aromatic compounds (Matsumoto, Takase, & Ogura, 2008).
Alkyl Allylic Ethers Synthesis : The gold(I)-catalyzed intermolecular hydroalkoxylation of allenes demonstrates efficient routes to alkyl allylic ethers. Such reactions involving this compound can be of significant interest in organic synthesis (Zhang & Widenhoefer, 2008).
Study on 1,3-Butadiene Metabolites : The bioactivation of 1-Chloro-2-hydroxy-3-butene, a metabolite of 1,3-butadiene, was studied, revealing insights into the metabolic pathways and potential toxicity of related compounds (Wang et al., 2018).
HDAC Inhibitory Activity : The introduction of the 1,3-butadienyl moiety into certain chemical structures showed significant effects on histone deacetylase (HDAC) inhibitory activity, indicating potential applications in pharmacology (Mai et al., 2004).
Photolysis and Discharge-Driven Pathways : A study on the photolysis and discharge-driven pathways of 1,3-butadiene provides insights into the formation of aromatic compounds, which may be applicable to this compound (Newby et al., 2007).
Direcciones Futuras
The synthesis of “[(1E,3E)-4-Chloro-1,3-butadienyl]benzene” and related compounds is an active area of research. For instance, the development of new catalyst systems for the construction of 1,3-diene units (both symmetrical and unsymmetrical ones) with good chemical selectivity is an attractive goal . Furthermore, fluorescence studies of dienes have shown that some of them may have potential applications as luminescent clusters .
Propiedades
IUPAC Name |
[(1E,3E)-4-chlorobuta-1,3-dienyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl/c11-9-5-4-8-10-6-2-1-3-7-10/h1-9H/b8-4+,9-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQSWRZSFAZZQG-KBXRYBNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

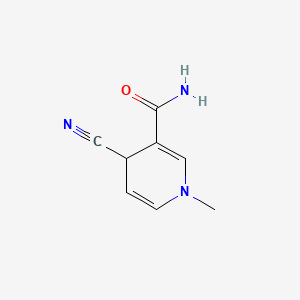


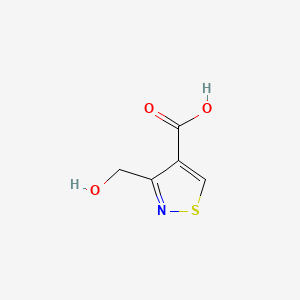
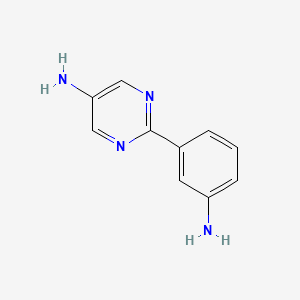

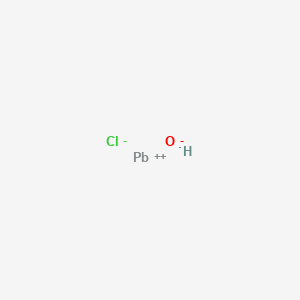
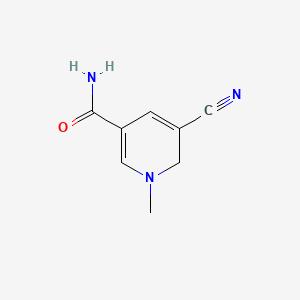
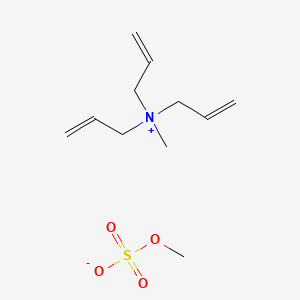
![N,N-Dimethyl-4-[(trimethylsilyl)oxy]-1H-indole-3-ethanamine](/img/structure/B579454.png)
![N,N'-Dimethyl-N-tricyclo[2.2.1.0~2,6~]heptan-3-ylurea](/img/structure/B579456.png)
![N-Methylthiazolo[4,5-f]quinolin-2-amine](/img/structure/B579457.png)
